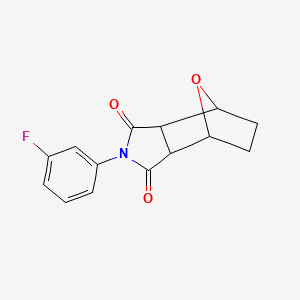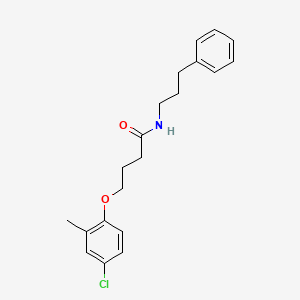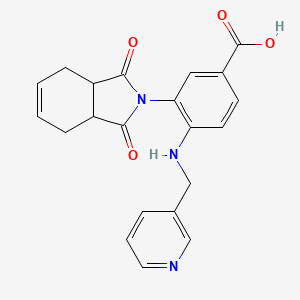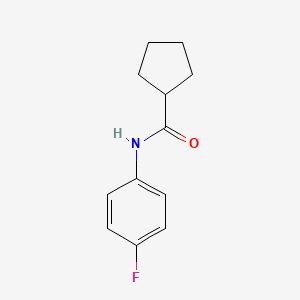
2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound that features a fluorophenyl group attached to a hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the fluorophenyl intermediate:
Cyclization: The fluorophenyl intermediate undergoes cyclization with appropriate reagents to form the hexahydro-1H-4,7-epoxyisoindole core.
Oxidation and functionalization: The final steps involve oxidation and functionalization to introduce the dione moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
2-(3-chlorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione: Similar structure with a chlorine atom instead of fluorine.
2-(3-bromophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione: Similar structure with a bromine atom instead of fluorine.
2-(3-methylphenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can impart unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets, distinguishing it from its analogs.
属性
CAS 编号 |
30627-44-2 |
|---|---|
分子式 |
C14H12FNO3 |
分子量 |
261.25 g/mol |
IUPAC 名称 |
(7R,7aR)-2-(3-fluorophenyl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C14H12FNO3/c15-7-2-1-3-8(6-7)16-13(17)11-9-4-5-10(19-9)12(11)14(16)18/h1-3,6,9-12H,4-5H2/t9-,10?,11+,12?/m1/s1 |
InChI 键 |
NPACSOMNMYSVDQ-ZYGVAYEYSA-N |
手性 SMILES |
C1CC2C3[C@H]([C@@H]1O2)C(=O)N(C3=O)C4=CC(=CC=C4)F |
SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CC(=CC=C4)F |
规范 SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CC(=CC=C4)F |
溶解度 |
39.2 [ug/mL] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-METHYL-N-[5-METHYL-2-(2-METHYLBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B4038118.png)

![7-(5-bromo-2-furyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4038128.png)

![2-(2,4-dichlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B4038151.png)
![3-{[(4-fluoro-3-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4038153.png)

![2-chloro-4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4038160.png)

![1-(4-ethylphenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4038174.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4038194.png)
![1-[2-nitro-5-(1-piperazinyl)phenyl]-4-phenylpiperazine](/img/structure/B4038203.png)
![5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B4038207.png)
![3-{[(3-acetylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4038210.png)
